molecular formula C15H13FN6O B2987109 2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide CAS No. 1385366-37-9

2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide

Cat. No. B2987109
CAS RN: 1385366-37-9
M. Wt: 312.308
InChI Key: DAMPJIZWGBWBEU-UHFFFAOYSA-N
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Description

2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide, also known as DCFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCFA is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Biological Effects and Toxicology of Acetamide Derivatives

Acetamide derivatives, including compounds with similar functional groups to "2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide", have been studied for their biological effects and toxicological profiles. Kennedy (2001) provides an update on the toxicology of various acetamide derivatives, highlighting their commercial importance and the biological consequences of exposure in humans. These studies contribute to understanding the safety and environmental impact of similar compounds (Kennedy, 2001).

Pyrazole Derivatives in Medicinal Chemistry

The pyrazole moiety, present in "2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide", plays a significant role in medicinal chemistry. Dar and Shamsuzzaman (2015) discuss the importance of pyrazole derivatives in developing biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This highlights the potential research avenues for the compound (Dar & Shamsuzzaman, 2015).

Advances in Heterocyclic Chemistry

Heterocyclic compounds, like "2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide", are crucial in pharmaceuticals and drug discovery. Kiyani (2018) reviews the synthesis of tetrahydrobenzo[b]pyrans, emphasizing the importance of organocatalysts in constructing valuable heterocyclic compounds. This research underscores the compound's relevance in synthesizing heterocyclic systems with potential bioactive properties (Kiyani, 2018).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of chemical compounds, including acetamide derivatives, is essential for their development into therapeutic agents. Peltoniemi et al. (2016) provide an overview of ketamine, a compound with similarities in pharmacological activity, emphasizing its therapeutic uses and potential interactions. This review can guide research on the metabolic pathways and therapeutic potential of "2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide" (Peltoniemi et al., 2016).

properties

IUPAC Name

2-(N,3-dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c1-10-5-14(21(2)20-10)19-15(23)8-22(9-18)12-3-4-13(16)11(6-12)7-17/h3-6H,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMPJIZWGBWBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide

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